molecular formula C21H19NO4 B2396769 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one CAS No. 938037-05-9

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2396769
CAS No.: 938037-05-9
M. Wt: 349.386
InChI Key: LIMPWADBIDDVIP-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one is a complex organic compound belonging to the chromenone family. This compound is characterized by its unique furo[3,2-c]chromen-4-one core structure, which is further substituted with a methoxyethylamino group, a methyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, which is a straightforward approach for preparing substituted chromenones. This method typically requires the use of phenols (or naphthols) and ethyl acetoacetate in the presence of a catalyst such as indium chloride (InCl3) under solvent-free conditions . The reaction is carried out at room temperature using a high-speed ball mill mixer, resulting in good yields of the desired product.

Chemical Reactions Analysis

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, transition metal catalysts, and oxidizing or reducing agents. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products. Similarly, reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : 2-(2-methoxyethylamino)-6-methyl-3-phenylfuro[3,2-c]chromen-4-one
Molecular Formula : C21H18N2O6
Molecular Weight : 394.4 g/mol

The compound features a furo[3,2-c]chromen-4-one core with several substituents that influence its chemical behavior and biological activity. The presence of the 2-methoxyethylamino group is particularly significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds in the furocoumarin family, including this compound, exhibit significant antimicrobial activity. For instance, derivatives of coumarins have shown effectiveness against various fungal pathogens. In vitro studies suggest that certain furocoumarins can inhibit the growth of phytopathogenic fungi, indicating that 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one may possess similar properties. Minimum inhibitory concentrations (MICs) for related compounds have been reported between 1.7 to 7.8 µg/mL against different fungal strains, pointing to its potential as an antimicrobial agent .

Anti-inflammatory and Anticancer Activities

The compound's structure suggests potential anti-inflammatory and anticancer properties. Studies have shown that furocoumarins can modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound exerts these effects are still under investigation, but preliminary data indicate promising results in cellular assays .

Synthesis Techniques

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Furochromene Core : This involves cyclization reactions using starting materials such as 4-hydroxycoumarin and suitable aldehydes.
  • Introduction of Functional Groups : The reaction with 2-methoxyethylamine introduces the amino group into the structure.
  • Methylation : Methylation can be achieved using reagents like methyl iodide or dimethyl sulfate to introduce the methyl group at the appropriate position.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity or selectivity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Screening : A study screened various furocoumarin derivatives for antimicrobial activity against bacterial and fungal strains, noting moderate to high efficacy in inhibiting microbial growth .
  • Anti-inflammatory Effects : Research focused on the anti-inflammatory properties of similar compounds showed that they could inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain furocoumarin derivatives could induce apoptosis and cell cycle arrest, indicating their potential as anticancer agents .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various fungal strains,
Anti-inflammatoryModulates inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines
Synthetic MethodologiesMulti-step synthesis involving cyclization and functionalization

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways within the cell. The compound is known to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. By binding to specific receptors or enzymes, it can exert its effects on cellular processes, leading to the observed biological activities .

Comparison with Similar Compounds

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one can be compared with other similar compounds, such as 4-methyl-2H-chromen-2-one and 2-amino-4H-chromene derivatives. These compounds share a similar chromenone core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, 4-methyl-2H-chromen-2-one is known for its use in the synthesis of coumarin derivatives, while 2-amino-4H-chromene derivatives have been studied for their cytotoxic activities against tumor cells . The unique combination of functional groups in this compound distinguishes it from these related compounds and contributes to its distinct properties and applications.

Biological Activity

The compound 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one is a member of the furochromene family, characterized by a unique furo[3,2-c]chromen-4-one core structure. This compound has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H22N2O5
Molecular Weight 378.41 g/mol

The presence of functional groups such as methoxyethylamino and phenyl groups contributes to its unique chemical and biological properties.

Anticancer Activity

Research indicates that compounds within the furo[3,2-c]coumarin family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer).

In a notable study, derivatives were evaluated using the Sulfo-rhodamine B (SRB) assay. The results indicated that certain derivatives exhibited higher antiproliferative activity than others, suggesting a structure-activity relationship that merits further investigation .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. A study assessed its efficacy against various strains of bacteria using the minimum inhibitory concentration (MIC) method. Results indicated that some derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that modifications to the core structure may enhance antimicrobial efficacy.

The proposed mechanism of action for this compound includes interactions with specific molecular targets. It is believed to bind to enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its ability to interact with DNA may contribute to its anticancer effects by inducing apoptosis in cancer cells .

Case Studies

  • Anticancer Evaluation : In a study focusing on furo[3,2-c]coumarin derivatives, compounds were tested against human colon cancer cell lines. The results demonstrated significant inhibition of cell proliferation in treated groups compared to controls .
  • Antimicrobial Screening : A comprehensive evaluation of various synthesized coumarin derivatives showed that those with specific substitutions exhibited enhanced antimicrobial activity against selected pathogens .

Properties

IUPAC Name

2-(2-methoxyethylamino)-6-methyl-3-phenylfuro[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-13-7-6-10-15-18(13)26-21(23)17-16(14-8-4-3-5-9-14)20(25-19(15)17)22-11-12-24-2/h3-10,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMPWADBIDDVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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